molecular formula C18H11N3O8S B12694520 2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid CAS No. 83784-11-6

2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid

Cat. No.: B12694520
CAS No.: 83784-11-6
M. Wt: 429.4 g/mol
InChI Key: ZHOAJYYZODYLHO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid is a complex organic compound with the molecular formula C18H11N3O8S and a molecular weight of 429.4 g/mol. This compound is known for its unique structure, which includes both azo and nitro functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid typically involves the diazotization of 2-hydroxy-1-dibenzofuran followed by coupling with 5-nitrobenzenesulphonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the azo or nitro groups, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens and alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The azo and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to generate reactive oxygen species under certain conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid sodium salt: A similar compound with a sodium ion replacing the hydrogen in the sulfonic acid group.

    This compound methyl ester: A methyl ester derivative with different solubility and reactivity properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various scientific disciplines.

Properties

CAS No.

83784-11-6

Molecular Formula

C18H11N3O8S

Molecular Weight

429.4 g/mol

IUPAC Name

2-hydroxy-3-[(2-hydroxydibenzofuran-1-yl)diazenyl]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C18H11N3O8S/c22-12-5-6-14-16(10-3-1-2-4-13(10)29-14)17(12)20-19-11-7-9(21(24)25)8-15(18(11)23)30(26,27)28/h1-8,22-23H,(H,26,27,28)

InChI Key

ZHOAJYYZODYLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)O)O)O

Origin of Product

United States

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